2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-2-24(14-15-6-4-3-5-7-15)30(27,28)17-10-8-16(9-11-17)20(26)23-21-18(19(22)25)12-13-29-21/h3-13H,2,14H2,1H3,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEELCKAWOBSSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene derivatives, the core structure of this compound, have been reported to exhibit a variety of biological effects, suggesting they interact with multiple targets.
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, depending on the specific functional groups present.
Biological Activity
The compound 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide is a synthetic derivative belonging to the class of thiophene-based compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound consists of a thiophene ring substituted with a carboxamide group and a sulfamoyl moiety. The presence of these functional groups contributes to its biological properties.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound display activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 1.95 to 15.63 µg/mL against Gram-positive bacteria .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2-{4-[benzyl(ethyl)sulfamoyl]... | TBD | Antimicrobial |
| Fluorinated pyridine derivative 4a | 1.95 | Antibacterial |
| Thiadiazole derivative | TBD | Antibacterial |
Anti-inflammatory Activity
Thiophene derivatives are also known for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound may possess similar capabilities. For example, certain derivatives have been reported to inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Anticancer Potential
The anticancer activity of thiophene-based compounds has been a focus of research. Studies indicate that such compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, molecular docking studies suggest that the binding affinity of these compounds to cancer-related targets is significant, leading to potential therapeutic applications in oncology .
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial effects of various thiophene derivatives, including those structurally similar to this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Mechanism : In vitro studies demonstrated that related thiophene compounds could significantly reduce the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), highlighting their potential as anti-inflammatory agents.
- Anticancer Activity : Research on a series of thiophene derivatives showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to cell cycle arrest and induction of apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in HDAC Inhibitors
describes HDAC8 inhibitors featuring benzamido groups, such as compound 26 (2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetic acid). Key comparisons include:
- Core Scaffold : The target compound uses a thiophene ring, whereas HDAC inhibitors in employ benzene or benzoate cores.
- Substituents: Both compounds share a benzamido group, but the HDAC inhibitor in includes a phenoxy acetic acid side chain and chloro substitution, whereas the target compound features a benzyl(ethyl)sulfamoyl group. Sulfonamides are known to enhance solubility and binding affinity compared to halogens or esters .
- Pharmacophore : Carboxamide groups are critical for zinc binding in HDAC active sites. The thiophene carboxamide in the target compound may offer distinct electronic properties compared to benzoate-based analogues.
Benzo[b]thiophene Derivatives
highlights carboxamide analogues of 2-aroyl-benzo[b]thiophen-3-oles, such as those studied by Guglielmi et al. (2019). Key differences include:
- Scaffold Orientation : The target compound uses a simple thiophene ring, while benzo[b]thiophene derivatives feature a fused benzene-thiophene system, which may enhance planarity and π-π stacking interactions .
- Substituent Position : The target compound’s benzamido group is at the 2-position of the thiophene, whereas 2-aroyl substituents in benzo[b]thiophene analogues are linked to the fused benzene ring. Positional differences can drastically alter binding specificity.
Sulfonamide-Containing Compounds
Compared to ester or carboxylate groups (e.g., in ’s compound 25), the benzyl(ethyl)sulfamoyl group in the target compound may improve pharmacokinetic properties, such as reduced plasma protein binding or prolonged half-life .
Research Implications and Limitations
- Biological Activity : The absence of direct data for the target compound necessitates further assays (e.g., enzymatic inhibition, cytotoxicity) to validate hypotheses derived from structural analogues.
- Synthetic Feasibility : ’s methods (e.g., deprotection, hydrolysis) could be adapted for synthesizing the target compound, though the sulfamoyl group may require specialized coupling techniques .
- Diversity of Sources : The two cited studies represent distinct therapeutic areas (HDAC inhibitors vs. benzo[b]thiophene applications), underscoring the need for interdisciplinary data integration.
Preparation Methods
Gewald Reaction for 2-Aminothiophene Derivatives
The Gewald reaction facilitates the synthesis of 2-aminothiophene-3-carboxamides from ketones, cyanoacetamide, and sulfur. For example:
-
Cyclocondensation of ethyl cyanoacetate with cyclohexanone and elemental sulfur in ethanol under reflux yields 2-aminothiophene-3-carboxylate .
-
Hydrolysis of the ester to the carboxylic acid followed by amidation with methylamine produces thiophene-3-carboxamide .
Reaction Conditions:
Alternative Routes via Halogenation and Cross-Coupling
For higher regiocontrol, halogenated thiophenes can be used:
-
3-Bromothiophene-2-carboxylic acid is subjected to palladium-catalyzed amidation with methylamine.
-
Suzuki-Miyaura coupling introduces aryl groups at position 2 if needed.
Synthesis of 4-(Benzyl(ethyl)sulfamoyl)benzoic Acid
This intermediate requires sulfonylation of benzoic acid followed by amination with N-benzyl-N-ethylamine.
Sulfonation of Benzoic Acid
-
Chlorosulfonation: Benzoic acid reacts with chlorosulfonic acid at 0–5°C to form 4-(chlorosulfonyl)benzoic acid .
-
Amination: Treatment with N-benzyl-N-ethylamine in tetrahydrofuran (THF) at −10°C yields 4-(benzyl(ethyl)sulfamoyl)benzoic acid .
Optimization Notes:
Coupling of Thiophene-3-Carboxamide and 4-(Benzyl(ethyl)sulfamoyl)benzoic Acid
The final step involves forming the amide bond between the thiophene and benzamido components.
Activation via Acid Chloride
-
4-(Benzyl(ethyl)sulfamoyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
-
Reaction with 2-aminothiophene-3-carboxamide in dichloromethane (DCM) with triethylamine (TEA) as a base yields the target compound.
Conditions:
Carbodiimide-Mediated Coupling
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid:
-
4-(Benzyl(ethyl)sulfamoyl)benzoic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in DMF are stirred at 0°C for 30 minutes.
-
2-aminothiophene-3-carboxamide (1 equiv) is added, and the mixture is stirred at room temperature for 12 hours.
Advantages:
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Acid Chloride Coupling | SOCl₂ activation, DCM coupling | 85 | 98 | SOCl₂ handling hazards |
| EDC/HOBt Coupling | Carbodiimide activation, DMF | 78 | 95 | Requires peptide-grade reagents |
| One-Pot Sulfonylation | In-situ sulfonylation and coupling | 65 | 90 | Lower regioselectivity |
Critical Process Parameters and Troubleshooting
Sulfamoylation Side Reactions
Q & A
Basic: What are the optimal synthetic routes for 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Thiophene Formation : Use the Gewald reaction to construct the thiophene ring via condensation of ethyl cyanoacetate with ketones or aldehydes in the presence of sulfur .
Sulfamoyl Group Introduction : React the intermediate with benzyl(ethyl)amine and sulfonating agents (e.g., chlorosulfonic acid) under controlled pH (7–9) and low temperatures (0–5°C) to avoid side reactions .
Amidation : Couple the sulfamoylbenzoyl chloride derivative with the thiophene-3-carboxamide intermediate using DMF as a solvent and triethylamine as a catalyst .
Key Considerations : Optimize reaction time (12–24 hrs) and monitor purity via TLC or HPLC .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and hydrogen bonding (e.g., amide proton shifts at δ 10–12 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolve stereochemistry of the benzyl(ethyl)sulfamoyl group .
Basic: How is the compound’s bioactivity assessed in preliminary studies?
Methodological Answer:
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (e.g., using microplate Alamar Blue assay) .
- Anticancer Screening : Cytotoxicity via MTT assay on HepG-2 or MCF-7 cells (IC50 values <10 µM indicate potency) .
- Enzyme Inhibition : Test inhibition of Polyketide Synthase 13 (Pks13) using fluorescence polarization assays .
Advanced: How to design structure-activity relationship (SAR) studies for sulfamoyl modifications?
Methodological Answer:
Substituent Variation : Synthesize analogs with substituents (e.g., morpholino, piperidinyl) replacing benzyl(ethyl) groups .
Bioactivity Profiling : Compare IC50 values against Mycobacterium tuberculosis and cancer cell lines .
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to Pks13 .
Example SAR Table :
| Substituent | MIC (µM) | Pks13 Inhibition (%) |
|---|---|---|
| Benzyl(ethyl) | 0.5 | 92 |
| Morpholino | 2.1 | 78 |
| 4-Methylpiperidinyl | 1.8 | 85 |
| (Data inferred from ) |
Advanced: What mechanisms explain its dual antimicrobial and anticancer activity?
Methodological Answer:
- Antimicrobial Action : Disruption of mycolic acid biosynthesis via Pks13 inhibition, critical for M. tuberculosis cell wall integrity .
- Anticancer Action : Induction of apoptosis through caspase-3 activation and mitochondrial membrane depolarization (confirmed via flow cytometry) .
- Off-Target Effects : Screen kinase panels to rule out non-specific interactions .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Standardize Assays : Use identical cell lines (e.g., HepG-2 from ATCC) and culture conditions .
Control Solvent Effects : Compare DMSO vs. aqueous solubility impacts on IC50 values .
Validate Target Engagement : Confirm Pks13 binding via surface plasmon resonance (SPR) .
Advanced: What computational strategies predict its metabolic stability?
Methodological Answer:
In Silico Tools : Use SwissADME to predict CYP450 metabolism sites (e.g., sulfamoyl hydrolysis risk) .
Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS .
QSAR Models : Corporate logP and polar surface area to optimize bioavailability .
Advanced: How to optimize solubility without compromising activity?
Methodological Answer:
Prodrug Design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility .
Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution .
Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for controlled release .
Advanced: What in vivo models validate its therapeutic potential?
Methodological Answer:
- Murine TB Model : Administer 50 mg/kg/day orally and quantify bacterial load in lungs .
- Xenograft Studies : Implant MCF-7 tumors in nude mice and monitor tumor volume reduction .
- Pharmacokinetics : Measure plasma half-life (t1/2) and tissue distribution via radiolabeling .
Advanced: How to address synthetic scalability for preclinical development?
Methodological Answer:
Flow Chemistry : Optimize Gewald reaction in continuous flow reactors to reduce reaction time .
Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
Quality Control : Implement PAT (Process Analytical Technology) for real-time purity monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
